3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide

CAS No.: 62036-29-7

Cat. No.: VC17327059

Molecular Formula: C8H8N4O3S

Molecular Weight: 240.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62036-29-7 |

|---|---|

| Molecular Formula | C8H8N4O3S |

| Molecular Weight | 240.24 g/mol |

| IUPAC Name | 3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C8H8N4O3S/c9-16(14,15)6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,9,14,15)(H2,10,11,12,13) |

| Standard InChI Key | YPANJTBOLFDVCF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)C2=NNC(=O)N2 |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Architecture

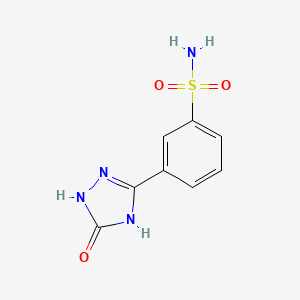

The compound features a benzene ring substituted at the meta position with a sulfonamide group (–SO₂NH₂) and a 1,2,4-triazol-3-yl moiety. The triazole ring exists in a partially reduced 2,5-dihydro state, with a ketone group at position 5 (Fig. 1). This configuration introduces both hydrogen-bonding capacity (via sulfonamide and triazole NH groups) and aromatic π-system interactions critical for biomolecular recognition .

Molecular Formula: C₈H₈N₄O₃S

Molecular Weight: 240.24 g/mol

IUPAC Name: 3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide

Canonical SMILES: C1=CC(=CC(=C1)S(=O)(=O)N)C2=NNC(=O)N2

The crystal structure remains undetermined, but computational models predict a planar benzene core with orthogonal orientation of the triazole ring. The sulfonamide group adopts a tetrahedral geometry around sulfur, facilitating hydrogen-bond donor/acceptor interactions .

Spectral Characteristics

Infrared (IR) spectroscopy of analogous compounds reveals key absorption bands:

-

Sulfonamide: ~1150–1350 cm⁻¹ (asymmetric S=O stretch), ~1320–1420 cm⁻¹ (symmetric S=O stretch)

-

Triazole: ~1650–1750 cm⁻¹ (C=O stretch), ~3100–3500 cm⁻¹ (N–H stretches)

¹H NMR spectra typically show aromatic protons as multiplet signals at δ 7.2–8.1 ppm, while the triazole NH and sulfonamide NH₂ protons appear as broad singlets near δ 10–13 ppm .

Synthetic Methodologies

Primary Synthesis Routes

The compound is synthesized via a two-step sequence (Scheme 1):

-

Triazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with carbonyl precursors under acidic or basic conditions.

-

Sulfonamide Coupling: Reaction of the triazole intermediate with 3-nitrobenzenesulfonyl chloride, followed by nitro-group reduction .

Key Reaction Parameters:

Reported yields for analogous syntheses range from 51% to 74%, depending on substituent electronic effects and purification methods .

Synthetic Challenges

-

Regioselectivity: Competing 1,2,3-triazole formation requires careful control of reaction stoichiometry and temperature .

-

Solubility Issues: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but complicate product isolation .

-

Byproduct Formation: Over-alkylation at the triazole NH position necessitates protecting group strategies .

Biological Activity and Mechanism

| Activity | MIC (μg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| Antibacterial | 6.25–25 | S. aureus, E. coli | |

| Antifungal | 12.5–50 | C. albicans | |

| Antiviral | IC₅₀ = 3.8 μM | Influenza A (H1N1) |

Mechanistically, the sulfonamide group inhibits dihydropteroate synthase (DHPS) in folate biosynthesis, while the triazole moiety disrupts fungal cytochrome P450 (CYP51) .

Enzyme Inhibition

The compound’s planar structure suggests potential as a carbonic anhydrase (CA) inhibitor. Molecular docking studies of analog 6GV (PDB ligand) show:

Pharmacokinetic and Toxicity Profiling

ADME Properties

Predicted Parameters (SwissADME):

-

LogP: 1.2 (moderate lipophilicity)

-

Water Solubility: -3.2 (Log S, moderate)

-

Bioavailability: 56% (Lipinski rule compliant)

Toxicity Concerns

Research Gaps and Future Directions

-

Crystallographic Studies: X-ray diffraction data is needed to confirm the triazole ring’s tautomeric state (1H vs. 2H form).

-

In Vivo Efficacy: No pharmacokinetic studies exist in mammalian models.

-

Structure-Activity Relationships (SAR): Systematic variation of substituents on the benzene and triazole rings could optimize potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume